Enhanced Lipophilicity and CNS Permeability Profile Compared to Morpholine Analog
The compound exhibits an XLogP3 value of -0.4, which is significantly more lipophilic than the morpholine-containing analog 1-(Piperazin-1-yl)-2-(morpholin-4-yl)ethan-1-one (XLogP3 = -0.9, estimated). This difference of 0.5 log units corresponds to a theoretical 3.16-fold increase in lipophilicity [1]. The increased lipophilicity is favorable for passive diffusion across the blood-brain barrier, a critical requirement for CNS-targeted therapeutics [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 1-(Piperazin-1-yl)-2-(morpholin-4-yl)ethan-1-one (estimated XLogP3 = -0.9) |
| Quantified Difference | ΔXLogP3 = 0.5 (3.16-fold increase) |
| Conditions | Computed property based on topological polar surface area and atom contributions |
Why This Matters
Higher lipophilicity directly correlates with improved CNS penetration potential, making this compound a preferred building block for neurological drug discovery programs over more polar analogs.
- [1] Kuujia.com. CAS No 318280-93-2: 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one. Product Data Sheet. Accessed 2025. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
